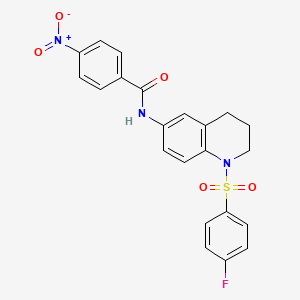

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide

Description

Properties

IUPAC Name |

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN3O5S/c23-17-5-10-20(11-6-17)32(30,31)25-13-1-2-16-14-18(7-12-21(16)25)24-22(27)15-3-8-19(9-4-15)26(28)29/h3-12,14H,1-2,13H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKKCRUMJCDFBNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N(C1)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide is a compound of significant interest due to its potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H21FN2O4S

- Molar Mass : 416.47 g/mol

- Melting Point : 134-135°C

- Solubility : Soluble in DMSO (≥40 mg/mL)

- Density : 1.43±0.1 g/cm³ (predicted)

This compound acts primarily as an antagonist at the CRTH2 receptor. This receptor is involved in various inflammatory processes and has been implicated in conditions such as asthma and allergic rhinitis. The compound exhibits a concentration-dependent inhibition of the binding of labeled prostaglandin D2 (PGD2) to CRTH2 transfectants, with an effective concentration (EC50) value of approximately 2.7 nM .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit PGD2-induced calcium mobilization in CRTH2 transfectants with an IC50 value of 30 nM . Additionally, it effectively blocks the migration of eosinophils induced by PGD2, indicating its potential use in treating allergic conditions.

In Vivo Studies

In vivo experiments involving systemic administration in animal models have shown that this compound can reverse social interaction deficits induced by tumors in mice . This suggests its potential neuroprotective effects and ability to influence behavior related to anxiety and depression.

Case Studies

Several studies have focused on the therapeutic potential of compounds related to this compound:

-

Study on Eosinophil Migration :

- Objective : To evaluate the effects on eosinophil migration.

- Findings : The compound significantly inhibited PGD2-induced migration with an IC50 of 170 nM, demonstrating its potential as an anti-allergic agent.

- Behavioral Impact Study :

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | EC50/IC50 Values | Notable Effects |

|---|---|---|---|

| This compound | CRTH2 antagonist | EC50 = 2.7 nM; IC50 = 30 nM (Ca²⁺ mobilization) | Inhibits eosinophil migration |

| Ramatroban | CRTH2 antagonist | IC50 = 100 nM (binding) | Reverses social interaction deficits |

| Other sulfonamide derivatives | Various | Varies widely | Generally lower potency compared to N-(1-((4-fluorophenyl)sulfonyl)... |

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Compounds

*Calculated or inferred from molecular formulas.

Key Observations:

Sulfonamide vs.

Heterocyclic Cores: The tetrahydroquinoline core in the target compound differs from triazole (e.g., ) or pyrimidine (e.g., ) analogs, which may alter solubility and pharmacokinetic profiles.

Fluorine Substitution: The 4-fluorophenylsulfonyl group is shared with compounds in , suggesting improved metabolic stability compared to non-fluorinated sulfonamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.